molecular formula C12H7F3O3 B15066299 3-(Trifluoromethoxy)-1-naphthoic acid

3-(Trifluoromethoxy)-1-naphthoic acid

Cat. No.: B15066299
M. Wt: 256.18 g/mol
InChI Key: QPYRTSLWCDXVHG-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and a trifluoromethoxy (-OCF₃) substituent at position 2. The molecular formula is C₁₂H₇F₃O₃, with a molecular weight of 256.18 g/mol . The trifluoromethoxy group imparts unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry and materials science due to fluorine's ability to modulate bioavailability and binding interactions .

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

3-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17)

InChI Key

QPYRTSLWCDXVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of naphthoic acid derivatives using trifluoromethoxylation reagents . This process often requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)-1-naphthoic acid may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthoic acid compounds .

Scientific Research Applications

3-(Trifluoromethoxy)-1-naphthoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Methoxy

  • 3-Methoxy-1-naphthoic Acid :
    The methoxy (-OCH₃) group is less electron-withdrawing than -OCF₃, resulting in a lower acidity (higher pKa) for the carboxylic acid. For example, 3-methoxy-1-naphthoic acid (used in synthesizing JWH-015 analogs) has weaker hydrogen-bonding capacity, affecting its reactivity in esterification or amidation reactions .
  • 3-(Trifluoromethoxy)-1-naphthoic Acid :
    The -OCF₃ group’s strong electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in polar solvents and reactivity in nucleophilic substitutions .

Positional Isomers

  • 6-(Trifluoromethoxy)-1-naphthoic Acid: This isomer has the -OCF₃ group at position 6 instead of 3.

Functional Group Variations

  • 3-Amino-2-naphthoic Acid: The amino (-NH₂) group at position 3 (carboxylic acid at position 2) is electron-donating, reducing acidity (pKa ~4.5–5.0) compared to this compound (estimated pKa ~2.5–3.0). This compound is used as a synthetic intermediate for dyes and pharmaceuticals .
  • 2-Hydroxy-1-naphthoic Acid: The hydroxyl (-OH) group at position 2 introduces intramolecular hydrogen bonding, increasing melting point and reducing solubility in non-polar solvents compared to the trifluoromethoxy analog .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent (Position) Molecular Weight (g/mol) Acidity (pKa) Key Applications
This compound -OCF₃ (3), -COOH (1) 256.18 ~2.5–3.0* Pharmaceuticals, agrochemicals
3-Methoxy-1-naphthoic acid -OCH₃ (3), -COOH (1) 216.22 ~3.5–4.0 Synthetic intermediates
6-(Trifluoromethoxy)-1-naphthoic acid -OCF₃ (6), -COOH (1) 256.18 ~2.5–3.0* Research chemicals
3-Amino-2-naphthoic acid -NH₂ (3), -COOH (2) 203.20 ~4.5–5.0 Dyes, drug intermediates
2-Hydroxy-1-naphthoic acid -OH (2), -COOH (1) 188.18 ~2.8–3.2 Fluorescent probes

*Estimated based on substituent effects.

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